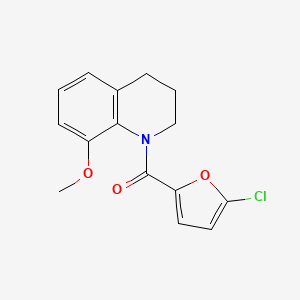
(5-chlorofuran-2-yl)-(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-chlorofuran-2-yl)-(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone, also known as CDMQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. CDMQ belongs to the class of quinoline derivatives and has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties.
Mécanisme D'action
The exact mechanism of action of (5-chlorofuran-2-yl)-(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone is not fully understood. However, studies have suggested that (5-chlorofuran-2-yl)-(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone exerts its biological activities by modulating various signaling pathways. For example, (5-chlorofuran-2-yl)-(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. (5-chlorofuran-2-yl)-(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating cellular energy metabolism and has been implicated in cancer and metabolic diseases.
Biochemical and Physiological Effects:
(5-chlorofuran-2-yl)-(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone has been shown to exhibit various biochemical and physiological effects. In a study conducted by Zhang et al., (5-chlorofuran-2-yl)-(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone was found to induce apoptosis and cell cycle arrest in human breast cancer cells. Another study by Li et al. demonstrated that (5-chlorofuran-2-yl)-(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone inhibited the production of pro-inflammatory cytokines in LPS-stimulated macrophages. Additionally, (5-chlorofuran-2-yl)-(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone has been shown to exhibit antibacterial activity against Gram-positive bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (5-chlorofuran-2-yl)-(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone is its potential as a lead compound for the development of new drugs. (5-chlorofuran-2-yl)-(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties, which makes it a promising candidate for drug development. However, one of the limitations of (5-chlorofuran-2-yl)-(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone is its relatively low solubility, which may limit its bioavailability and efficacy in vivo.
Orientations Futures
There are several future directions for the research and development of (5-chlorofuran-2-yl)-(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone. One possible direction is the optimization of the synthesis method to improve the yield and purity of (5-chlorofuran-2-yl)-(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone. Another direction is the investigation of the structure-activity relationship (SAR) of (5-chlorofuran-2-yl)-(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone to identify more potent analogs with improved pharmacological properties. Additionally, further studies are needed to elucidate the exact mechanism of action of (5-chlorofuran-2-yl)-(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone and to determine its potential as a therapeutic agent for various diseases.
Méthodes De Synthèse
The synthesis of (5-chlorofuran-2-yl)-(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone involves the reaction between 5-chlorofuran-2-carboxylic acid and 8-methoxy-3,4-dihydroquinoline-2(1H)-one in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in a solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified by column chromatography to obtain pure (5-chlorofuran-2-yl)-(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone.
Applications De Recherche Scientifique
(5-chlorofuran-2-yl)-(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. In a study conducted by Zhang et al., (5-chlorofuran-2-yl)-(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone was found to inhibit the growth of human breast cancer cells by inducing apoptosis and cell cycle arrest. Another study by Li et al. demonstrated that (5-chlorofuran-2-yl)-(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone exhibited potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. Additionally, (5-chlorofuran-2-yl)-(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone has also been shown to exhibit antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
Propriétés
IUPAC Name |
(5-chlorofuran-2-yl)-(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3/c1-19-11-6-2-4-10-5-3-9-17(14(10)11)15(18)12-7-8-13(16)20-12/h2,4,6-8H,3,5,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBQSNMDILZRAAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N(CCC2)C(=O)C3=CC=C(O3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-chlorofuran-2-yl)-(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(4-Ethylbenzoyl)piperazin-1-yl]ethanone](/img/structure/B7512085.png)
![N,N,1,3-tetramethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7512089.png)
![N-[2-(azepan-1-yl)ethyl]tetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B7512091.png)
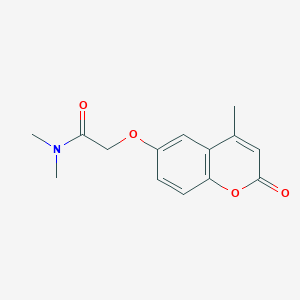
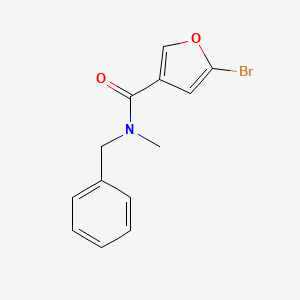

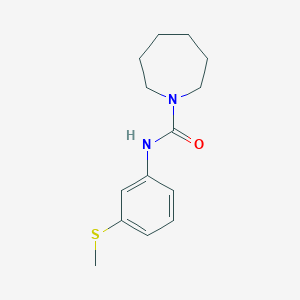
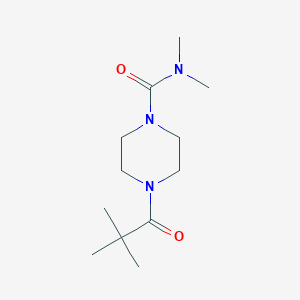
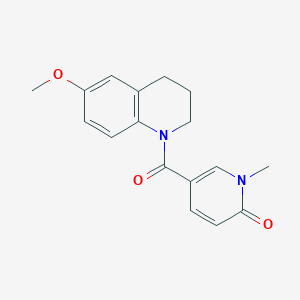
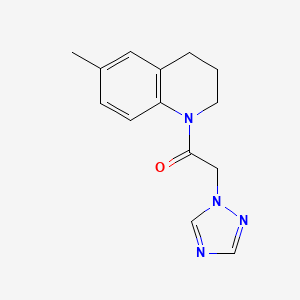
![2-[2,3-dihydro-1,4-benzodioxin-6-ylmethyl(methyl)amino]-N-(2-oxoazepan-3-yl)acetamide](/img/structure/B7512149.png)
![N-[3-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]acetamide](/img/structure/B7512161.png)
![imidazo[1,2-a]pyridin-2-yl-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone](/img/structure/B7512179.png)
![2-pyrazol-1-yl-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide](/img/structure/B7512187.png)